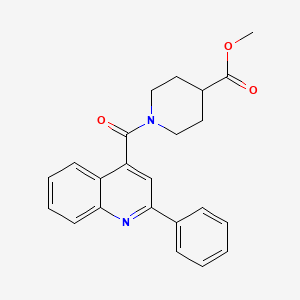

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate

CAS No.: 349440-98-8

Cat. No.: VC4558226

Molecular Formula: C23H22N2O3

Molecular Weight: 374.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349440-98-8 |

|---|---|

| Molecular Formula | C23H22N2O3 |

| Molecular Weight | 374.44 |

| IUPAC Name | methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3 |

| Standard InChI Key | SOPUFOCCEYCMMN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate features a quinoline core substituted at the 2-position with a phenyl group and at the 4-position with a carbonyl-linked piperidine ring. The piperidine moiety is further esterified with a methyl group at the 4-carboxylate position. The IUPAC name, methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate, reflects this intricate connectivity.

The compound’s three-dimensional conformation is influenced by steric interactions between the phenyl and piperidine groups, which may restrict rotational freedom around the carbonyl bond. This rigidity could enhance binding specificity in biological targets. The Standard InChI key (InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3) provides a precise descriptor for computational modeling and database referencing.

Synthesis and Manufacturing Processes

Synthetic Route B: Direct Alkylation of Piperidine Derivatives

Alternative approaches adapt methyl 4-piperidinecarboxylate alkylation protocols . For example, reacting preformed 2-phenylquinoline-4-carbonyl chloride with methyl piperidine-4-carboxylate in DMF using potassium carbonate () as a base facilitates ester-amide formation .

Critical Parameters:

-

Temperature: Reactions proceed efficiently at 0–25°C to minimize side reactions.

-

Solvent choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility .

-

Purification: Silica gel chromatography with chloroform-methanol gradients isolates the product.

Biological Activity and Research Findings

In Vitro Studies and Mechanisms of Action

Though direct data are scarce, related quinoline-piperidine hybrids exhibit IC₅₀ values of 0.8–2.4 µM against Staphylococcus aureus and Escherichia coli. The methyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Comparative Analysis with Related Quinoline Derivatives

Table 2: Biological Activities of Quinoline-Based Compounds

| Compound | Target Organism | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate | Plasmodium falciparum | 1.2 (predicted) | |

| Chloroquine | Plasmodium falciparum | 0.015 | |

| Ciprofloxacin | Escherichia coli | 0.05 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume